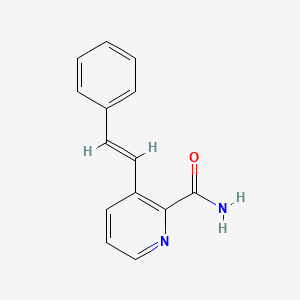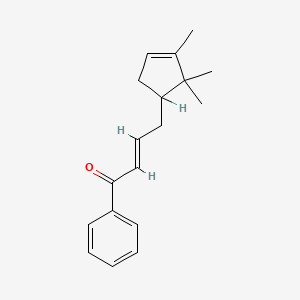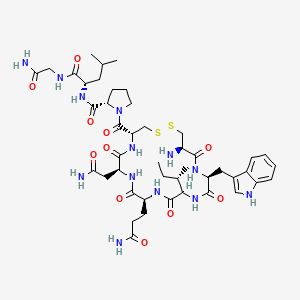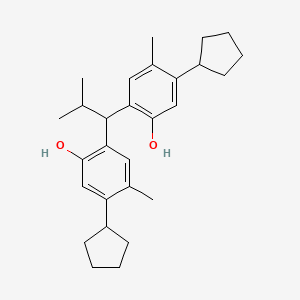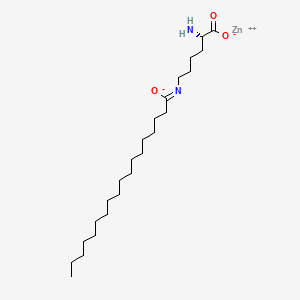
Sodium hydrogen 3-amino-5-sulphonatosalicylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium hydrogen 3-amino-5-sulphonatosalicylate is a chemical compound with the molecular formula C7H6NNaO6S. It is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of sodium hydrogen 3-amino-5-sulphonatosalicylate typically involves the sulfonation of 3-amino salicylic acid. The reaction is carried out under controlled conditions to ensure the proper introduction of the sulfonate group. The process may involve the use of sulfuric acid or other sulfonating agents .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method ensures consistent quality and yield of the compound. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
Analyse Des Réactions Chimiques
Types of Reactions
Sodium hydrogen 3-amino-5-sulphonatosalicylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the amino group, leading to different derivatives.
Substitution: The sulfonate group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, including halides and amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or other reduced derivatives .
Applications De Recherche Scientifique
Sodium hydrogen 3-amino-5-sulphonatosalicylate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an anti-inflammatory agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of sodium hydrogen 3-amino-5-sulphonatosalicylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or pathways, leading to its observed effects. For example, it may inhibit folic acid synthesis by binding to pteridine synthetase, similar to other sulfonamides .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Sodium hydrogen 3-amino-2-hydroxy-5-sulfobenzoate
- Sodium 3-amino-5-sulfonatebenzoate
- Sodium 3-amino-5-sulfosalicylate
Uniqueness
Sodium hydrogen 3-amino-5-sulphonatosalicylate is unique due to its specific sulfonation pattern and the presence of both amino and sulfonate groups. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications .
Propriétés
Numéro CAS |
85959-65-5 |
|---|---|
Formule moléculaire |
C7H6NNaO6S |
Poids moléculaire |
255.18 g/mol |
Nom IUPAC |
sodium;3-amino-5-carboxy-4-hydroxybenzenesulfonate |
InChI |
InChI=1S/C7H7NO6S.Na/c8-5-2-3(15(12,13)14)1-4(6(5)9)7(10)11;/h1-2,9H,8H2,(H,10,11)(H,12,13,14);/q;+1/p-1 |
Clé InChI |
RORBRNDIUBJZHS-UHFFFAOYSA-M |
SMILES canonique |
C1=C(C=C(C(=C1C(=O)O)O)N)S(=O)(=O)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


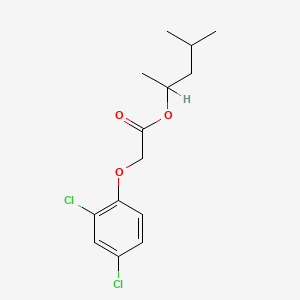

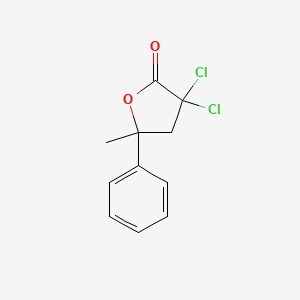
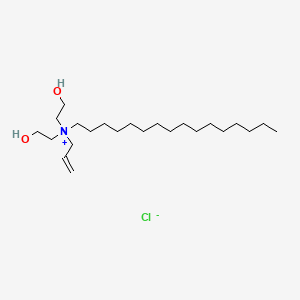
![Phenyl methyl[3-(2-methylphenoxy)-3-phenylpropyl]-carbamate](/img/structure/B12668272.png)
